8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as 4-oxo-4H-1-benzopyran-2-carboxylic acid, is a compound belonging to the class of benzopyran derivatives. Its molecular formula is , and it features a chromone structure, which is significant in various biological and chemical applications. This compound has been studied for its potential therapeutic effects, particularly in the context of its interaction with biological systems and its synthetic pathways.
This compound can be synthesized through various chemical methods, including microwave-assisted synthesis and traditional organic synthesis techniques. It is commercially available from suppliers such as Sigma-Aldrich and Chemsrc, which provide detailed specifications and safety data for handling the substance.
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is classified under organic compounds, specifically within the category of flavonoids and chromones. It exhibits properties typical of phenolic compounds, which include antioxidant activity.
The synthesis of 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid can be approached through several methods:
In the microwave-assisted method, specific conditions such as solvent choice (e.g., dioxane), reaction time (usually around 20–40 minutes), and temperatures (up to 120 °C) are critical for optimizing yield and purity . The use of thin-layer chromatography (TLC) allows for real-time monitoring of the reaction progress.
The molecular structure of 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid features a fused benzene ring with a pyran ring, characteristic of chromones. The compound's structural formula can be represented as follows:
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid can participate in various chemical reactions typical of phenolic compounds:
The reactivity of this compound is influenced by the presence of hydroxyl and carbonyl functional groups, making it suitable for further derivatization in synthetic organic chemistry.
The mechanism of action for 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid primarily revolves around its interaction with biological targets. It has been noted for its potential antioxidant properties, which may involve scavenging free radicals or chelating metal ions that catalyze oxidative stress.
Research indicates that compounds within this class can modulate enzymatic activities related to oxidative stress responses, potentially offering therapeutic benefits in conditions linked to oxidative damage .
The physical properties include:
Chemical properties include:
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid has several scientific applications:
This compound exemplifies the intersection between organic chemistry and pharmacology, highlighting its significance in both synthetic methodologies and potential therapeutic applications.
The construction of the benzopyran-4-one scaffold bearing C-2 carboxylic acid and C-8 hydroxy functionalities presents distinctive synthetic challenges. Conventional Vilsmeier-Haack formylation of ortho-hydroxyacetophenones proves inefficient for substrates containing free phenolic groups, often yielding ≤30% of the desired 3-formylchromones due to competitive ring formylation and polymerization [1]. To circumvent this, multi-step sequences have been developed:
Table 1: Comparative Yields for Benzopyran-2-carboxylic Acid Synthesis
Starting Material | Method | Conditions | Yield (%) |
---|---|---|---|
5′-Bromo-2′-hydroxyacetophenone | Classical Claisen | EtOH, EtONa, reflux, 12h | 40–45 |
5′-Bromo-2′-hydroxyacetophenone | MW-assisted Claisen | Dioxane, NaOMe, 120°C, 40 min | 87 |
2,4,6-Trihydroxyacetophenone | Vilsmeier-Haack | POCl₃/DMF, 0°C to RT | 20 (polymerization) |
Critical to functional integrity is protecting group strategy: Silyl ethers (e.g., tert-butyldiphenylsilyl) shield phenolic hydroxyls during formylation, with subsequent deprotection yielding the C-8 hydroxy group without side reactions [1] [9].
Installing the hydroxy group specifically at C-8 demands precise chemical control. Ortho-directing group strategies leverage existing substituents to guide metalation or electrophilic attack:
Table 2: Regioselective C-8 Functionalization Approaches
Directing Group | Reagent | Position | Selectivity (%) | Key Limitation |
---|---|---|---|---|
7-OMe | n-BuLi/O₂ | C-8 | >85 | Side reactions at C-3 carbonyl |
6-NHAc | NBS, THF, 0°C | C-8 Br | 78 | Competing benzylic bromination |
None | H₂O₂/Fe²⁺, pH 5 | C-5/C-8 mix | <50 | Low regiocontrol |
Microwave-assisted hydroxylation using Cu(I)/phenanthroline catalysts and H₂O₂ accelerates C–H activation at C-8, reducing reaction times from 24h to 45 min while maintaining 75% yield [4]. However, over-oxidation to quinones remains a limitation requiring careful stoichiometric control.
The C-2 carboxylic acid serves as a versatile handle for generating derivatives with improved pharmacological properties. Key modifications include:
Table 3: Bioactivity of C-2 Modified Derivatives
Derivative | Biological Target | Activity | Key Advantage |
---|---|---|---|
2-(1-Benzylpiperidin-4-yl)ethylamide | A₃ adenosine receptor | Kᵢ = 0.32 μM | Neuroinflammation modulation |
Tetrazole bioisostere | TBK1/IKKε | IC₅₀ = 8.7 μM (vs 0.85 μM for acid) | Enhanced metabolic stability |
Isoxazole-acrylic ester conjugate | MDA-MB-231 proliferation | IC₅₀ = 5.2 μM | Selective cytotoxicity |
Steric effects critically influence activity: Bulky N-cyclohexyl amides impair kinase binding (TBK1 IC₅₀ >10 μM), whereas linear alkyl amides retain potency [8].
Solution-phase synthesis remains dominant for scalability:
Solid-phase approaches offer advantages for parallel library synthesis:
Table 4: Solution-Phase vs. Solid-Phase Synthesis Parameters
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield for core functionalization | 75–87% | 50–75% |
Purification | Recrystallization or extraction | Resin filtration, minimal workup |
Diversification speed | Moderate (sequential reactions) | High (parallel synthesis) |
Scalability | >100 g demonstrated | <1 g typical |
Purity (avg) | >95% (after crystallization) | 85–90% (HPLC) |
Hybrid approaches show promise: Early-stage solution-phase synthesis of key fragments followed by solid-phase conjugation balances efficiency with diversification capability [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9